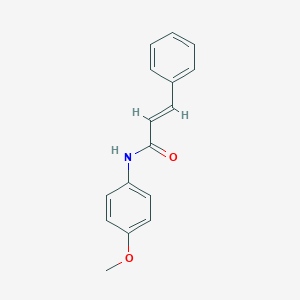

N-(肉桂酰)-4-甲氧基苯胺

描述

N-(Cinnamoyl)-4-methoxyaniline is a type of cinnamic acid derivative . Cinnamic acids are phenolic plant compounds that have been widely used in the treatment of important diseases such as cancer, inflammatory processes, malaria, tuberculosis, and diabetes . N-cinnamoylglycine is an N-acylglycine in which the acyl group is specified as (2E)-3-phenylprop-2-enoyl (cinnamoyl). It has a role as a metabolite .

Synthesis Analysis

Cinnamic acid derivatives were synthesized from the reaction of benzaldehyde derivatives with malonic acid in the presence of pyridine and piperidine. These compounds were then respectively reacted with glycine and L-alanine methyl ester hydrochloride based on triazine methodology to obtain novel cinnamoyl-amino acid ester derivatives .Molecular Structure Analysis

The molecular structure of N-(Cinnamoyl)-4-methoxyaniline was established via 1H, 13C APT, FT-IR, MS, and elemental analysis . The most robust model (M4R_TD) was obtained with four multi-linear algebraic map descriptors (R2 = 0.946, Q2 = 0.901, F = 85.70), which indicate a good correlation between experimental and calculated results .Chemical Reactions Analysis

The chemical reactions of N-(Cinnamoyl)-4-methoxyaniline involve E-Z isomerization and [2+2] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(Cinnamoyl)-4-methoxyaniline were analyzed using Density Functional Theory (DFT) at the M06/6-311++G (d,p) level. Attribute sets were obtained by using 3D molecular topology, atom weighed by physicochemical properties including the polar surface area, hardness, softness, van der Waals volume, and charges .科学研究应用

Antimicrobial Activity

Specific Scientific Field

Summary

- N-(Cinnamoyl)-4-methoxyaniline, a synthetic compound with a cinnamoyl nucleus, has been investigated for its antimicrobial potential .

- Nineteen synthetic cinnamides and cinnamates, including N-(Cinnamoyl)-4-methoxyaniline, were prepared and evaluated for their antimicrobial activity against pathogenic fungi and bacteria .

Experimental Procedures

- Characterization: Various spectroscopic techniques (vibrational, nuclear magnetic resonance, and mass spectrometry) were employed to characterize N-(Cinnamoyl)-4-methoxyaniline .

Results

α-Glucosidase Inhibition

Specific Scientific Field

Summary

- Computational molecular modeling was performed to understand the effect of amino acid derivatization on the compound’s inhibitory activity .

Experimental Procedures

Results

未来方向

The development of high-performance materials using natural and biologically derived raw materials as starting materials is an effective means for building a sustainable society . Therefore, N-(Cinnamoyl)-4-methoxyaniline and other cinnamic acid derivatives could be further explored for their potential applications in various fields, including medicine and materials science .

属性

IUPAC Name |

(E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMJCDDYUBVWRB-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cinnamoyl)-4-methoxyaniline | |

CAS RN |

55044-94-5 | |

| Record name | p'-cinnamanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

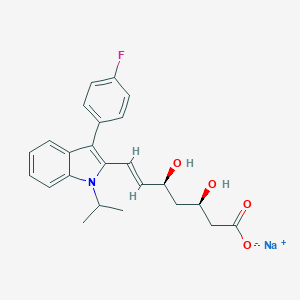

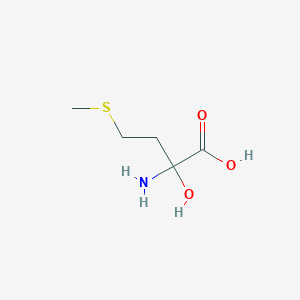

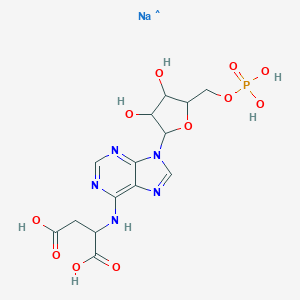

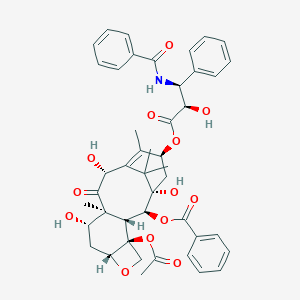

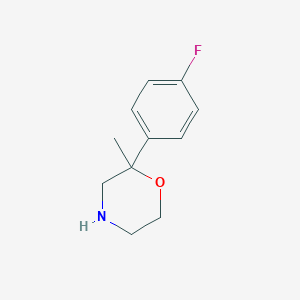

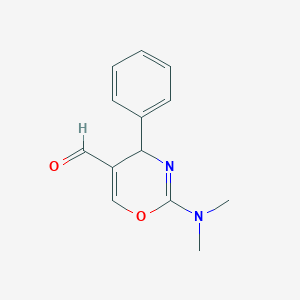

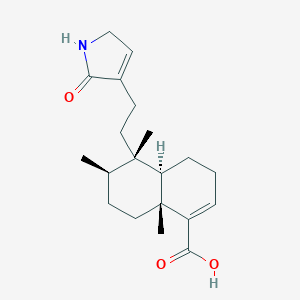

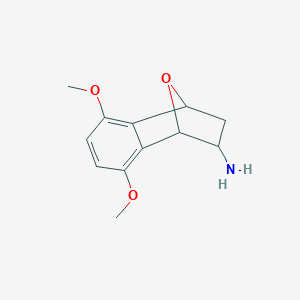

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。